2,6-Di(methyl-d3)-naphthalene
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Description
2,6-Di(methyl-d3)-naphthalene is a deuterated derivative of 2,6-dimethylnaphthalene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(methyl-d3)-naphthalene typically involves the deuteration of 2,6-dimethylnaphthalene. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions. The deuter
Properties
Molecular Formula |
C12H12 |
---|---|
Molecular Weight |
162.26 g/mol |
IUPAC Name |
2,6-bis(trideuteriomethyl)naphthalene |
InChI |
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3 |
InChI Key |
YGYNBBAUIYTWBF-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=C(C=C1)C=C(C=C2)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C |
Origin of Product |
United States |
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